

solubility of Clinafloxacin hydrochloride in aqueous and organic solvents

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Compound of Interest		
Compound Name:	Clinafloxacin hydrochloride	
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Solubility Profile of Clinafloxacin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Clinafloxacin hydrochloride** in various aqueous and organic solvents. The information is compiled from publicly available scientific literature and technical data sheets. This document is intended to serve as a resource for researchers and professionals involved in the development and formulation of pharmaceutical products containing **Clinafloxacin hydrochloride**.

Quantitative Solubility Data

The solubility of a drug substance is a critical physicochemical property that influences its bioavailability and formulation development. The following table summarizes the available quantitative and qualitative solubility data for Clinafloxacin and its hydrochloride salt. It is important to note that solubility can be significantly affected by experimental conditions such as temperature, pH, and the use of techniques like sonication. Discrepancies in the reported values may be attributable to variations in these conditions.



Solvent System	Compound Form	Solubility	Temperatur e (°C)	рН	Notes
Aqueous Solvents					
Water	Clinafloxacin hydrochloride	≥13.13 mg/mL	Not Specified	Not Specified	With ultrasonic treatment.
Water	Clinafloxacin	1 mg/mL (2.73 mM)	Not Specified	Not Specified	Sonication is recommende d.[1]
Aqueous Buffer	Clinafloxacin	>54.9 μg/mL	Not Specified	7.4	Mean of results.[2]
Organic Solvents					
Methanol	Clinafloxacin	~2 mg/mL	25	Not Applicable	[3]
DMSO	Clinafloxacin	1.83 mg/mL (5 mM)	Not Specified	Not Applicable	Sonication is recommende d.[1]
DMSO	Clinafloxacin	2 mg/mL (5.47 mM)	80	Not Applicable	Requires ultrasonic and warming. [4]
DMSO	Clinafloxacin hydrochloride	Soluble	Not Specified	Not Applicable	[5]
DMSO	Clinafloxacin hydrochloride	Insoluble	Not Specified	Not Applicable	
Ethanol	Clinafloxacin hydrochloride	Insoluble	Not Specified	Not Applicable	-



5% TFA Clinafloxacin	3.02 mg/mL (8.25 mM)	Not Applicable	6]
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Note on Conflicting Data: There are conflicting reports regarding the solubility of Clinafloxacin and its hydrochloride salt in DMSO. While one source indicates insolubility[5], others provide quantitative values, suggesting that solubility can be achieved, possibly with the aid of sonication and heating[1][4]. The hydrochloride salt form is generally expected to enhance aqueous solubility. The solubility of fluoroquinolones as a class is known to be pH-dependent, with higher solubility at acidic and alkaline pH values and lower solubility near their isoelectric point[7][8][9].

Experimental Protocols for Solubility Determination

A standardized and reproducible methodology is crucial for obtaining reliable solubility data. The Equilibrium Solubility Method (Shake-Flask Method) is the gold standard for determining the thermodynamic solubility of a compound.

Principle

An excess amount of the solid drug is added to a specific solvent and agitated in a sealed container at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved drug in the supernatant represents its solubility in that solvent under the given conditions.

Materials and Equipment

- Clinafloxacin hydrochloride powder
- Selected solvents (e.g., purified water, phosphate buffers of various pH, methanol, ethanol, DMSO)
- Volumetric flasks, pipettes, and other calibrated glassware
- Analytical balance
- Shaker or orbital incubator with temperature control



- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE or PVDF)
- Vials for sample collection
- Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Detailed Methodology: Shake-Flask Method

- Preparation of Solvent: Prepare the desired solvent systems. For aqueous solubility, use purified water or buffers of specific pH values.
- Sample Preparation: Accurately weigh an excess amount of Clinafloxacin hydrochloride into a series of flasks or vials. The excess solid should be clearly visible throughout the experiment.
- Incubation: Add a precise volume of the pre-equilibrated solvent to each flask. Seal the flasks to prevent solvent evaporation.
- Equilibration: Place the flasks in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached[10][11].
- Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples at a high speed to pellet the undissolved solid.
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the supernatant using a chemically compatible syringe filter.
- Dilution: If necessary, dilute the filtered supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.
- Quantification: Analyze the concentration of Clinafloxacin hydrochloride in the diluted samples using a validated analytical method.



Analytical Method for Quantification

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for the quantitative analysis of fluoroquinolones in solution[12][13][14][15][16].

Example HPLC Conditions for Fluoroquinolone Analysis

- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)[14][16].
- Mobile Phase: A mixture of an acidic buffer (e.g., 0.025 M phosphoric acid adjusted to pH 3.0 with triethylamine) and an organic modifier (e.g., acetonitrile)[16]. A common composition is an 87:13 (v/v) ratio of buffer to acetonitrile[16].
- Flow Rate: Typically 1.0 to 1.5 mL/min[13][15].
- Detection Wavelength: UV detection at approximately 278 nm, which is near the absorbance maximum for many fluoroquinolones[14][16].
- Column Temperature: Maintained at a constant temperature, for example, 30 °C or 35 °C, to ensure reproducibility[14][16].
- Injection Volume: Typically 10 to 20 μL.

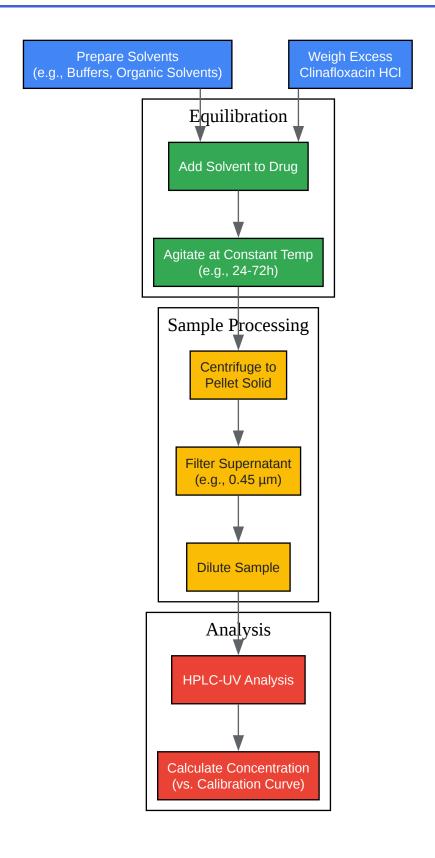
Calibration

A standard calibration curve should be prepared using known concentrations of **Clinafloxacin hydrochloride** in the same solvent as the samples. The peak area from the HPLC chromatogram is plotted against the concentration to generate a linear regression model, which is then used to determine the concentration of the unknown samples.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the solubility of **Clinafloxacin hydrochloride** using the shake-flask method coupled with HPLC analysis.





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Caption: Experimental workflow for solubility determination.



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